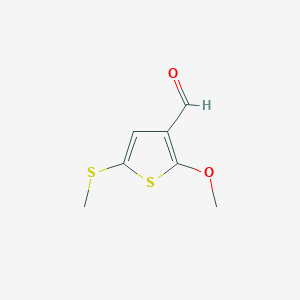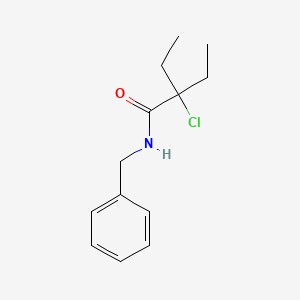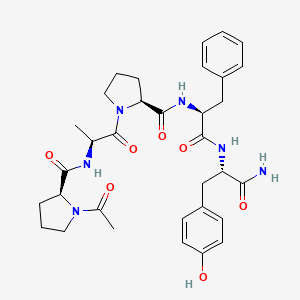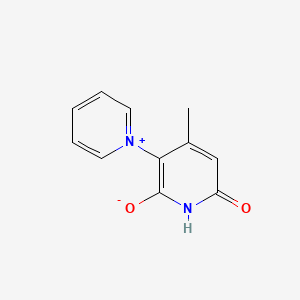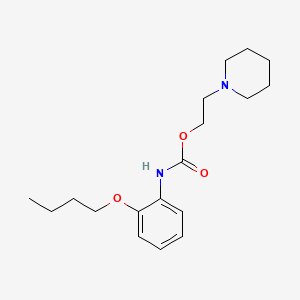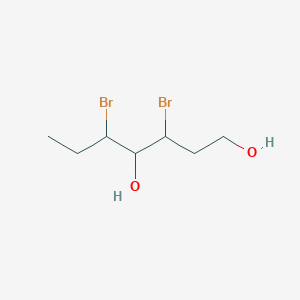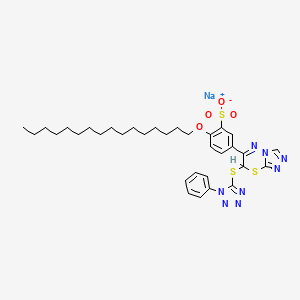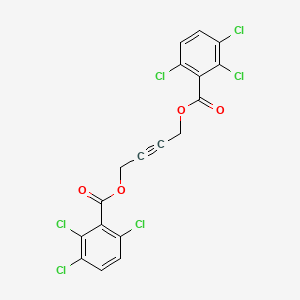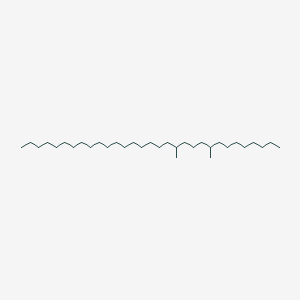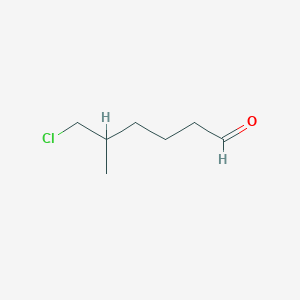
lithium;1-chloro-3-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-chloro-3-ethynylbenzene is an organometallic compound that combines lithium with 1-chloro-3-ethynylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-3-ethynylbenzene typically involves the reaction of 1-chloro-3-ethynylbenzene with a lithium reagent. One common method is the reaction of 1-chloro-3-ethynylbenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-chloro-3-ethynylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the lithium or the ethynyl group changes.
Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes, facilitated by transition metal catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and other electrophiles. The reactions are typically carried out in polar solvents under controlled temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or hydrogen gas can be used, often in the presence of a catalyst.
Coupling Reactions: Palladium or nickel catalysts are commonly used, along with ligands that stabilize the transition metal complex.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products can include alcohols, ketones, or carboxylic acids, depending on the specific reaction conditions.
Coupling Reactions: Products include larger organic molecules with extended conjugation or new carbon-carbon bonds.
Applications De Recherche Scientifique
Lithium;1-chloro-3-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with unique electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Mécanisme D'action
The mechanism of action of lithium;1-chloro-3-ethynylbenzene involves the interaction of the lithium atom with other molecules or ions. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The ethynyl group can participate in π-π interactions or undergo addition reactions with other unsaturated compounds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the other reactants involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-ethynylbenzene: Lacks the lithium atom but has similar reactivity due to the ethynyl group.
Lithium;1-chloro-4-ethynylbenzene: Similar structure but with the ethynyl group in a different position on the benzene ring.
Lithium;1-bromo-3-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Lithium;1-chloro-3-ethynylbenzene is unique due to the presence of both lithium and the ethynyl group, which provides a combination of nucleophilic and electrophilic reactivity. This dual reactivity makes it a versatile compound for various synthetic applications and research purposes.
Propriétés
Numéro CAS |
73257-24-6 |
|---|---|
Formule moléculaire |
C8H4ClLi |
Poids moléculaire |
142.5 g/mol |
Nom IUPAC |
lithium;1-chloro-3-ethynylbenzene |
InChI |
InChI=1S/C8H4Cl.Li/c1-2-7-4-3-5-8(9)6-7;/h3-6H;/q-1;+1 |
Clé InChI |
UTEXSZNMFVQWCM-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]#CC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


